molecular formula C24H21Br2N3O8 B11535661 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11535661
M. Wt: 639.2 g/mol
InChI Key: VCODSDVBOPOWLF-IPBVOBEMSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of brominated phenyl groups, furan, and trimethoxybenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace bromine atoms under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is unique due to its combination of brominated phenyl groups, furan, and trimethoxybenzoate moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H21Br2N3O8

Molecular Weight

639.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C24H21Br2N3O8/c1-33-18-8-13(9-19(34-2)22(18)35-3)24(32)37-21-14(7-15(25)10-16(21)26)11-28-29-20(30)12-27-23(31)17-5-4-6-36-17/h4-11H,12H2,1-3H3,(H,27,31)(H,29,30)/b28-11+

InChI Key

VCODSDVBOPOWLF-IPBVOBEMSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=CO3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=CO3

Origin of Product

United States

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